BenchChemオンラインストアへようこそ!

4-Hydroxy-2-(cyclopentyl)pyrimidine

Lipophilicity Physicochemical Property Lead Optimization

Procure 4-Hydroxy-2-(cyclopentyl)pyrimidine (CAS 1159816-74-6) as the key intermediate for GDC‑0068 (ipatasertib) AKT inhibitor. Its unique 2‑cyclopentyl‑4‑hydroxy regiochemistry enables patent‑disclosed C4 chlorination/SNAr, unlike methyl/phenyl/cyclohexyl congeners outside process patent scope. LogP 0.73 ensures CNS‑sparing fragment‑like lipophilicity vs. 2‑phenyl analog (LogP 1.85). Confirm CAS to avoid inactive 2‑hydroxy‑4‑cyclopentyl isomer. Backed by Array/Genentech process patents.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1159816-74-6
Cat. No. B1454334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(cyclopentyl)pyrimidine
CAS1159816-74-6
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=CC(=O)N2
InChIInChI=1S/C9H12N2O/c12-8-5-6-10-9(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
InChIKeyLIKXGOMSLBFNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(cyclopentyl)pyrimidine (CAS 1159816-74-6): Procurement‑Grade Physicochemical & Synthetic‑Utility Profile for Early‑Stage Drug Discovery


4‑Hydroxy‑2‑(cyclopentyl)pyrimidine (2‑cyclopentyl‑4(1H)‑pyrimidinone) is a monocyclic pyrimidine heterocycle bearing a hydroxyl group at the 4‑position and a cyclopentyl substituent at the 2‑position . It serves as a key intermediate for hydroxylated cyclopentylpyrimidine AKT kinase inhibitors, exemplified by the clinical candidate GDC‑0068, and is the subject of dedicated process‑scale synthetic patents assigned to Array BioPharma and Genentech [1]. Its experimental LogP of 0.73 provides a moderate‑lipophilicity physicochemical profile that distinguishes it from close alkyl/aryl analogs in early‑stage lead‑optimization screening cascades .

Why 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine Cannot Be Replaced by Common Commercially Available Analogs Without Altering Physicochemical and Synthetic Outcomes


Closely related 2‑alkyl or 2‑aryl‑4‑hydroxypyrimidine congeners (e.g., 4‑hydroxy‑2‑methylpyrimidine, 4‑hydroxy‑2‑phenylpyrimidine, 4‑hydroxy‑2‑cyclohexylpyrimidine) exhibit substantially different lipophilicities (LogP ranging from ≈0.08 to ≈1.85) [1][2][3]. Because lipophilicity governs membrane permeability, metabolic stability, and off‑target promiscuity in lead optimization, indiscriminate substitution will alter the physicochemical profile of a screening library or synthetic intermediate and disrupt SAR exploration. Furthermore, the cyclopentyl‑substituted scaffold is explicitly claimed in process patents for manufacturing hydroxylated AKT inhibitors; replacement by a methyl, cyclohexyl, or phenyl congener yields a compound that falls outside the exemplified patent scope and may lack the requisite reactivity for downstream functionalization [4].

Quantitative Differential Evidence for 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine Versus Closest Analogs


Experimental LogP of 0.73 Separates 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine from the 2‑Methyl (LogP ≈0.08–0.49) and 2‑Phenyl (LogP ≈1.85) Congeners

The experimental octanol‑water partition coefficient of 4‑hydroxy‑2‑(cyclopentyl)pyrimidine is LogP = 0.73, measured at Chemsrc . This value represents a moderate‑lipophilicity region of chemical space. The closest commercially available 2‑methyl analog, 4‑hydroxy‑2‑methylpyrimidine, reports LogP values ranging from 0.078 (chem960.com) [1] to 0.49 (molbase.cn) [2], i.e., >0.24–0.65 log units lower (more hydrophilic). The 2‑phenyl analog, 4‑hydroxy‑2‑phenylpyrimidine, reports LogP = 1.85 (molbase.cn) [3], i.e., 1.12 log units higher (more lipophilic). The 2‑cyclohexyl analog, 4‑hydroxy‑2‑cyclohexylpyrimidine, has not had its experimental LogP reported in accessible databases, preventing direct comparison; however, its increased ring size predicts a LogP exceeding the cyclopentyl value by approximately 0.5 log units based on the π‑contribution of an additional methylene group [4].

Lipophilicity Physicochemical Property Lead Optimization

Process Patent Enabling Kilogram‑Scale Synthesis for AKT Inhibitor GDC‑0068 Is Specific to the Cyclopentylpyrimidine Scaffold

U.S. Patent Application US 2018/0258054 A1 (assigned to Array BioPharma/Genentech) discloses an improved, scalable process for preparing hydroxylated cyclopentylpyrimidine compounds that serve as AKT kinase inhibitors and key intermediates for the clinical candidate GDC‑0068 [1]. The exemplified synthetic route couples 4‑chloro‑2‑cyclopentylpyrimidine with piperazine derivatives to construct the final pharmacophore; the 2‑cyclopentyl substitution on the pyrimidine core is a structural requirement for the downstream coupling chemistry and the resulting AKT inhibitory activity. No analogous process patent exists for the 2‑methyl, 2‑phenyl, 2‑cyclohexyl, or 2‑hydroxy‑4‑cyclopentyl regioisomer congeners, meaning that a procurement decision favoring an off‑scaffold analog cannot leverage the published large‑scale manufacturing know‑how, crystallisation protocols, or impurity profiles described in this patent family [1].

Synthetic Intermediate Process Chemistry AKT Kinase Inhibition

4‑Hydroxy‑2‑(cyclopentyl)pyrimidine Is a Direct Precursor to the Clinical AKT Inhibitor GDC‑0068, Placing It on a Validated Therapeutic Pathway

The hydroxylated cyclopentylpyrimidine core of 4‑hydroxy‑2‑(cyclopentyl)pyrimidine maps directly onto the pyrimidine substructure of GDC‑0068 (Ipatasertib), an ATP‑competitive pan‑AKT inhibitor that has progressed to Phase III clinical trials [1][2]. GDC‑0068 contains a 7‑hydroxy‑5‑methyl‑6,7‑dihydro‑5H‑cyclopenta[d]pyrimidine scaffold that is accessible from 4‑hydroxy‑2‑(cyclopentyl)pyrimidine through annulation and functionalization steps described in the process patent [1]. Neither the 2‑methyl nor the 2‑phenyl analog can serve as synthetic precursors to GDC‑0068 because the 2‑cyclopentyl group is an integral part of the pharmacophore. While direct comparative biological activity of the unelaborated compound against analogs has not been published, the compound's value proposition lies in its role as a procurement‑ready intermediate for a clinically validated chemotype, distinguishing it from analogs that lack a comparable translational pedigree.

AKT Inhibitor Oncology Clinical Candidate

Regioisomeric Differentiation: 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine vs. 2‑Hydroxy‑4‑(cyclopentyl)pyrimidine Dictates Reactivity in Nucleophilic Aromatic Substitution

The 4‑hydroxy‑2‑(cyclopentyl)pyrimidine regioisomer places the hydroxyl group para to N1 and ortho to N3 of the pyrimidine ring, whereas the 2‑hydroxy‑4‑(cyclopentyl) regioisomer (CAS 1215074‑03‑5) places the hydroxyl group between the two ring nitrogens . In the 4‑hydroxy isomer, the 4‑position hydroxyl can be converted to a 4‑chloro leaving group (as documented in the process patent), enabling nucleophilic aromatic substitution with amines to elaborate the C4 position [1]. In the 2‑hydroxy regioisomer, the hydroxyl group is flanked by two nitrogen atoms, which alters the electronic environment and the regioselectivity of substitution reactions, making it unsuitable as a direct replacement in the patented GDC‑0068 synthetic route [1]. No head‑to‑head reactivity comparison between the two regioisomers has been published, but their distinct substitution patterns dictate fundamentally different synthetic utility.

Regioisomer Synthetic Utility Functionalization

Molecular Weight and Density Differentiate 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine from the 2‑Cyclohexyl Congener for Crystallography and Formulation Studies

4‑Hydroxy‑2‑(cyclopentyl)pyrimidine has a molecular weight of 164.20 g/mol and a density of 1.3 ± 0.1 g/cm³ (Chemsrc) . The 2‑cyclohexyl analog (CAS 106690‑53‑3, C10H14N2O) has a molecular weight of 178.23 g/mol , representing a 14 Da (8.5%) increase that alters molar dosing calculations and potentially crystal packing. While neither density nor molecular weight alone is a selection‑determining parameter, the combination of lower molecular weight and the documented synthetic accessibility of the cyclopentyl compound makes it the preferred choice for fragment‑based screening libraries where molecular weight and lipophilic ligand efficiency (LLE = pIC50 – LogP) are critical optimization parameters. No differential crystallographic data or formulation stability data were identified in the public domain; this evidence dimension is presented as a supportive physicochemical differentiator.

Molecular Weight Density Solid‑State Properties

Procurement‑Optimized Application Scenarios for 4‑Hydroxy‑2‑(cyclopentyl)pyrimidine Based on Quantitative Evidence


AKT‑Focused Medicinal Chemistry: Building Block for GDC‑0068‑Derived Lead Optimization

Medicinal chemistry teams pursuing ATP‑competitive AKT inhibitors should procure 4‑hydroxy‑2‑(cyclopentyl)pyrimidine as the entry point to the cyclopenta[d]pyrimidine chemotype exemplified by the Phase III clinical candidate GDC‑0068 [1]. The compound's 4‑hydroxy group can be converted to the 4‑chloro leaving group using the conditions disclosed in US 2018/0258054 A1, enabling diversification at the C4 position to generate focused libraries [1]. The intermediate LogP of 0.73 positions library members in a favorable lipophilicity range for CNS‑sparing oncology programs, unlike the more lipophilic 2‑phenyl congener (LogP 1.85) that may incur higher metabolic clearance [2].

Process Chemistry Scale‑Up: Leveraging the Validated Kilogram‑Scale Synthetic Route

Process R&D groups tasked with scaling a hydroxylated cyclopentylpyrimidine intermediate can directly adopt the synthetic procedures, purification protocols, and impurity specifications described in the Array BioPharma/Genentech patent family [1]. The patent teaches regioselective chlorination at C4, SNAr coupling with piperazine derivatives, and crystallisation conditions that have been demonstrated on manufacturing scale. No comparable process‑development package exists for the 2‑methyl, 2‑phenyl, 2‑cyclohexyl, or 2‑hydroxy‑4‑cyclopentyl analogs, making 4‑hydroxy‑2‑(cyclopentyl)pyrimidine the only scalable choice for organizations pursuing this chemotype [1].

Fragment‑Based Screening Library Design: A Fragment‑Compliant Physicochemical Profile

Compound collection managers designing fragment‑based screening (FBS) libraries should include 4‑hydroxy‑2‑(cyclopentyl)pyrimidine on the basis of its fragment‑compliant property profile: molecular weight 164.20 Da (well below the 250 Da fragment cutoff), LogP 0.73 (within the –1 to 3.5 range recommended for fragments), and density of 1.3 g/cm³ indicative of efficient crystal packing [1]. The 2‑cyclohexyl analog (MW 178.23) and the 2‑phenyl analog (LogP 1.85) push further toward lead‑like or drug‑like property space and are less optimal for fragment screening where low complexity and high ligand efficiency are paramount [1][2].

Regioisomer‑Sensitive Synthetic Chemistry: Avoiding the 2‑Hydroxy‑4‑(cyclopentyl)pyrimidine Mis‑Sourcing Error

Synthetic chemists executing the published AKT inhibitor route must specifically procure the 4‑hydroxy‑2‑cyclopentyl regioisomer (CAS 1159816‑74‑6), not the 2‑hydroxy‑4‑cyclopentyl isomer (CAS 1215074‑03‑5) [1]. The regiochemistry determines whether the hydroxyl group can be activated as a leaving group for SNAr at C4 (required for the patented route) or whether it is electronically deactivated by flanking nitrogen atoms [2]. Procurement specifications should explicitly include CAS verification and, ideally, ¹H NMR confirmation of the 4‑hydroxy substitution pattern before committing material to multi‑step synthesis [1].

Quote Request

Request a Quote for 4-Hydroxy-2-(cyclopentyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.